CC-885-CH2-Peg1-NH-CH3 (tfa)

Description

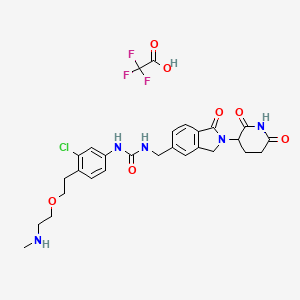

CC-885-CH2-Peg1-NH-CH3 (TFA) is a trifluoroacetic acid (TFA) salt form of a neoDegrader compound designed for synthesizing Antibody neoDegrader Conjugates (AnDCs) . Its structure includes:

- A PEG1 linker (ethylene glycol unit) for modulating solubility and pharmacokinetics.

- A CH2-NH-CH3 group, likely serving as a spacer or functional handle for conjugation to antibodies.

- The TFA counterion, which enhances solubility and facilitates purification in synthetic processes.

This compound is used in targeted protein degradation (TPD) strategies, leveraging the PROTAC (Proteolysis-Targeting Chimera) mechanism. It typically combines an E3 ligase-binding moiety, a linker, and a target-binding warhead to induce ubiquitination and proteasomal degradation of specific proteins .

Properties

Molecular Formula |

C28H31ClF3N5O7 |

|---|---|

Molecular Weight |

642.0 g/mol |

IUPAC Name |

1-[3-chloro-4-[2-[2-(methylamino)ethoxy]ethyl]phenyl]-3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]urea;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C26H30ClN5O5.C2HF3O2/c1-28-9-11-37-10-8-17-3-4-19(13-21(17)27)30-26(36)29-14-16-2-5-20-18(12-16)15-32(25(20)35)22-6-7-23(33)31-24(22)34;3-2(4,5)1(6)7/h2-5,12-13,22,28H,6-11,14-15H2,1H3,(H2,29,30,36)(H,31,33,34);(H,6,7) |

InChI Key |

JRCPXAAEUKDZAN-UHFFFAOYSA-N |

Canonical SMILES |

CNCCOCCC1=C(C=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O)Cl.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CC-885-CH2-Peg1-NH-CH3 (tfa) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions . The detailed synthetic routes and reaction conditions are proprietary and often require specialized equipment and expertise .

Industrial Production Methods

Industrial production of CC-885-CH2-Peg1-NH-CH3 (tfa) is typically carried out under stringent conditions to ensure high purity and yield . The process involves large-scale synthesis, purification, and quality control measures to meet the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

CC-885-CH2-Peg1-NH-CH3 (tfa) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. These products are typically intermediates or final compounds used in further research and development .

Scientific Research Applications

CC-885-CH2-Peg1-NH-CH3 (tfa) has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of novel compounds and materials.

Biology: Utilized in the study of cellular processes and molecular interactions.

Medicine: Applied in the development of targeted therapies for cancer and other diseases.

Industry: Employed in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of CC-885-CH2-Peg1-NH-CH3 (tfa) involves its role as a degrader compound. It targets specific proteins and facilitates their degradation through the ubiquitin-proteasome pathway . This process involves the binding of the compound to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Key Observations:

Linker Design: CC-885-CH2-Peg1-NH-CH3 (TFA) employs a short PEG1 linker, optimizing steric flexibility while maintaining proximity between the antibody and degradation module. In contrast, Amino-PEG4-(CH2)3CO2H uses a longer PEG4 linker, which may improve solubility but reduce target-binding efficiency . Thalidomide-NH-(CH2)2-NH2 (TFA) uses a non-PEG alkyl spacer, prioritizing rigidity for cereblon binding .

Functional Moieties: The TFA salt in CC-885 and Thalidomide derivatives enhances aqueous solubility, critical for in vivo applications. Amino-PEG4-(CH2)3CO2H relies on a terminal carboxylic acid for conjugation . Ethyl (4-methyl-1-piperazinyl)acetate lacks a PEG linker, making it more suitable for small-molecule drug synthesis than TPD .

Thalidomide derivatives are well-characterized for cereblon binding but may exhibit off-target effects due to broader E3 ligase engagement .

Synthetic Accessibility :

- CC-885’s synthesis likely involves coupling a PEGylated amine to a warhead (e.g., CC-885), similar to methods described for CAS 40004-08-8 , which achieved 60% yield using K2CO3 in THF/acetone .

Research Findings and Challenges

Critical Insights:

- PROTAC Efficiency : Shorter linkers (e.g., PEG1) may enhance ternary complex formation between the target protein and E3 ligase, as seen in CC-885 derivatives .

- Solubility vs. Stability : TFA salts improve solubility but may require additional formulation steps to prevent aggregation in biological media .

Limitations:

- Limited public data on CC-885-CH2-Peg1-NH-CH3 (TFA)’s degradation efficiency, toxicity, or in vivo stability.

- Most analogs (e.g., Thalidomide derivatives) lack direct head-to-head comparisons with CC-885-based AnDCs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.